2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Overview
Description
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride is a versatile organic compound with numerous applications in scientific research and industry. Its unique structure, featuring a piperazine ring and a hydroxyethyl group, makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The process often begins with the reaction of 2-amino-3-methyl-1-butanone with 4-(2-hydroxyethyl)-1-piperazine in the presence of a suitable catalyst. The reaction is conducted in a solvent such as ethanol under reflux conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by employing continuous flow reactors, which offer better control over reaction conditions and yield. The use of high-purity starting materials and precise temperature control are crucial for maximizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its piperazine ring and hydroxyethyl group provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. These reactions often occur under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenated reagents, such as alkyl halides, can react with the amino group under basic conditions.
Major Products
The major products of these reactions vary, but often include derivatives with modified functional groups, such as alcohols, amines, or alkylated piperazine rings.
Scientific Research Applications
This compound has broad applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a central nervous system agent.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects is often linked to its interaction with specific molecular targets in biological systems. Its structure allows it to bind to receptors or enzymes, modulating their activity and initiating a biochemical response. The piperazine ring is particularly known for its ability to cross the blood-brain barrier, making it a compound of interest in neurological research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanol: Shares the piperazine ring and hydroxyethyl group but differs in substitution patterns.
3-(2-Hydroxyethyl)piperazine: Lacks the amino and butanone groups, which affects its reactivity and applications.
Uniqueness
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride stands out due to its specific functional groups, which offer unique reactivity and interaction profiles not found in its analogs. This uniqueness makes it valuable in targeted synthetic routes and specialized applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSYTSZSPQFJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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